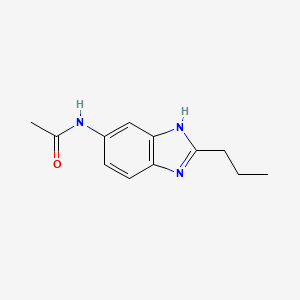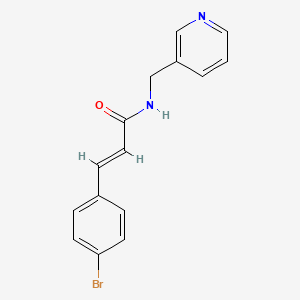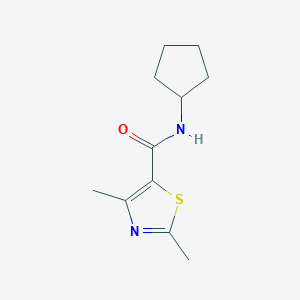
N-(2-propyl-3H-benzimidazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-propyl-3H-benzimidazol-5-yl)acetamide is a compound belonging to the benzimidazole class of heterocyclic aromatic organic compounds Benzimidazoles are known for their diverse biological activities and have been extensively studied for their pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propyl-3H-benzimidazol-5-yl)acetamide typically involves the condensation of o-phenylenediamine with propionic acid derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the benzimidazole ring. The final step involves the acylation of the benzimidazole with acetic anhydride or acetyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N-(2-propyl-3H-benzimidazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Oxidation: Benzimidazole N-oxides
Reduction: Reduced benzimidazole derivatives
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and antiparasitic activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antihistamine agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2-propyl-3H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(2-propyl-3H-benzimidazol-5-yl)acetamide can be compared with other benzimidazole derivatives such as:
Benzimidazole: The parent compound with a simpler structure and broad biological activity.
Albendazole: An antiparasitic agent used to treat various parasitic infections.
Omeprazole: A proton pump inhibitor used to treat acid-related stomach issues.
Mebendazole: Another antiparasitic agent with a similar mechanism of action to albendazole.
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-(2-propyl-3H-benzimidazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-4-12-14-10-6-5-9(13-8(2)16)7-11(10)15-12/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWOPZGBEYNWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1)C=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ETHYL 5-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B5723329.png)
![4-chloro-N-[(2-hydroxy-1H-indol-3-yl)imino]benzenesulfonamide](/img/structure/B5723349.png)
![2-(4-bromo-2-cyanophenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide](/img/structure/B5723352.png)
![N-{4-CHLORO-6-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]-1,3,5-TRIAZIN-2-YL}-N-ETHYLAMINE](/img/structure/B5723355.png)
![Methyl 5-[(2-methoxy-4-propanoylphenoxy)methyl]furan-2-carboxylate](/img/structure/B5723361.png)
![9-N-(2-methoxyphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5723362.png)
![ETHYL 2-[(3-ETHYL-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETATE](/img/structure/B5723371.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](4-methylpiperazin-1-yl)methanone](/img/structure/B5723379.png)

![1-[(2,6-dimethylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5723395.png)
![N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)-N-prop-2-enylacetamide](/img/structure/B5723397.png)
![1-methyl-5-[(1-pyrrolidinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5723403.png)
![9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B5723416.png)

